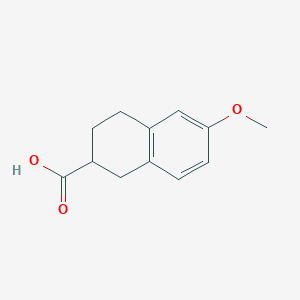







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:13]([OH:15])=[O:14])[CH2:9][CH2:10]2)=[CH:5][CH:4]=1>[C].[Pd].CO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6](=[CH:5][CH:4]=1)[CH2:7][CH:8]([C:13]([OH:15])=[O:14])[CH2:9][CH2:10]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C=C(CCC2=C1)C(=O)O
|
|
Name
|
palladium-carbon
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is subjected to catalytic reduction at room temperature under atmospheric pressure of H2
|
|
Type
|
CUSTOM
|
|
Details
|
After hydrogen absorption
|
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to dryness under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2CCC(CC2=CC1)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:13]([OH:15])=[O:14])[CH2:9][CH2:10]2)=[CH:5][CH:4]=1>[C].[Pd].CO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6](=[CH:5][CH:4]=1)[CH2:7][CH:8]([C:13]([OH:15])=[O:14])[CH2:9][CH2:10]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C=C(CCC2=C1)C(=O)O
|
|
Name
|
palladium-carbon
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is subjected to catalytic reduction at room temperature under atmospheric pressure of H2
|
|
Type
|
CUSTOM
|
|
Details
|
After hydrogen absorption
|
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to dryness under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2CCC(CC2=CC1)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |